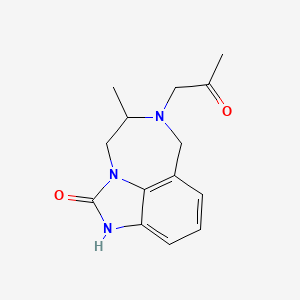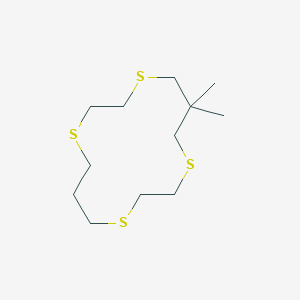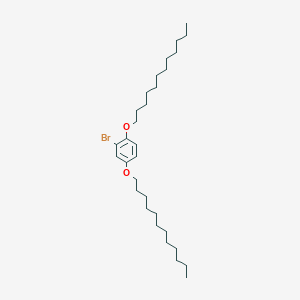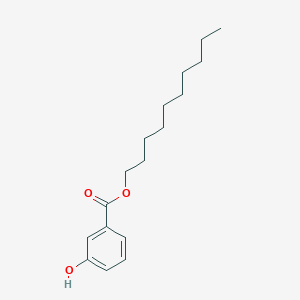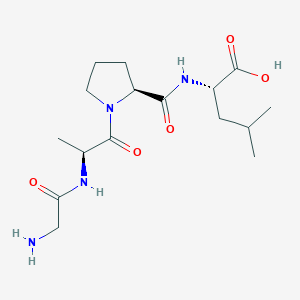
H-Gly-Ala-Pro-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Gly-Ala-Pro-Leu-OH is a tetrapeptide consisting of the amino acids glycine, alanine, proline, and leucine Peptides like this one are short chains of amino acids linked by peptide bonds, which are formed between the carboxyl group of one amino acid and the amino group of another
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Ala-Pro-Leu-OH typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and methyl or benzyl esters for the carboxyl group.
Activation of Carboxyl Group: The carboxyl group of the first amino acid (glycine) is activated using reagents like dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives.
Coupling Reaction: The activated carboxyl group reacts with the amino group of the next amino acid (alanine) to form a peptide bond. This process is repeated for the remaining amino acids (proline and leucine).
Deprotection: After the peptide chain is assembled, the protecting groups are removed using specific reagents like trifluoroacetic acid (TFA) for Boc groups.
Industrial Production Methods
In industrial settings, the synthesis of peptides like This compound can be carried out using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of peptides on a larger scale.
Chemical Reactions Analysis
Types of Reactions
H-Gly-Ala-Pro-Leu-OH: can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by enzymes or acidic/basic conditions, breaking the tetrapeptide into individual amino acids.
Oxidation and Reduction: Specific amino acids within the peptide, such as proline, can undergo oxidation or reduction reactions.
Substitution: Functional groups on the amino acids can be modified through substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or chemical reagents like hydrochloric acid (HCl) can be used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
Hydrolysis: Glycine, alanine, proline, and leucine.
Oxidation/Reduction: Modified amino acids with altered functional groups.
Scientific Research Applications
H-Gly-Ala-Pro-Leu-OH: has various applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of H-Gly-Ala-Pro-Leu-OH depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins, influencing various cellular pathways. The specific sequence of amino acids determines the peptide’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
H-Gly-Ala-Pro-Leu-OH: can be compared with other tetrapeptides like H-Gly-Ala-Pro-Gly-OH or H-Gly-Ala-Pro-Val-OH . The unique sequence of amino acids in This compound imparts distinct properties, such as hydrophobicity, stability, and biological activity. Similar compounds include:
- H-Gly-Ala-Pro-Gly-OH
- H-Gly-Ala-Pro-Val-OH
- H-Gly-Ala-Pro-Phe-OH
Properties
Molecular Formula |
C16H28N4O5 |
|---|---|
Molecular Weight |
356.42 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H28N4O5/c1-9(2)7-11(16(24)25)19-14(22)12-5-4-6-20(12)15(23)10(3)18-13(21)8-17/h9-12H,4-8,17H2,1-3H3,(H,18,21)(H,19,22)(H,24,25)/t10-,11-,12-/m0/s1 |
InChI Key |
SUCZGAQPOWQATN-SRVKXCTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
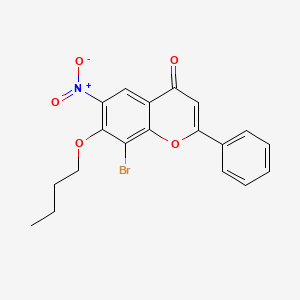
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
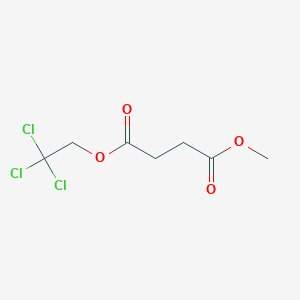
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
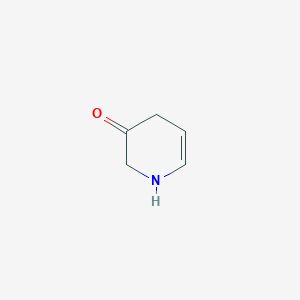
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
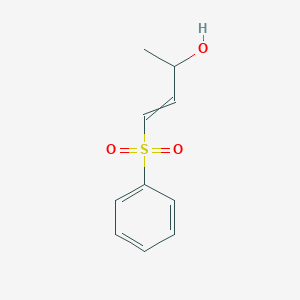
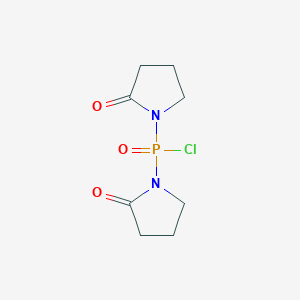
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
